molecular formula C15H16F3N3O2 B4254661 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B4254661
M. Wt: 327.30 g/mol
InChI Key: CZXKHVPJOLHROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide, also known as TFE-007, is a synthetic compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies as a potential treatment for various diseases.

Mechanism of Action

The exact mechanism of action of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer progression, inflammation, and neurodegeneration. 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been shown to modulate the activity of various enzymes and receptors involved in neurodegeneration.
Biochemical and Physiological Effects:
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels that support tumor growth. Moreover, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In terms of its neuroprotective effects, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide is its potential as a multi-targeted therapeutic agent, which may have applications in various diseases. Moreover, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been found to have low toxicity in preclinical studies, which is a favorable characteristic for a potential drug candidate. However, one limitation of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide.

Future Directions

There are several future directions for the research on 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents or anti-inflammatory agents. Moreover, further studies are needed to elucidate the exact mechanism of action of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide and its potential targets in various diseases. Additionally, the development of more water-soluble derivatives of 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide may enhance its bioavailability and efficacy in vivo. Overall, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has shown promising results in preclinical studies and may have potential applications as a therapeutic agent in various diseases.

Scientific Research Applications

3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting tumor growth. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-19-12(22)7-9-14-21-20-13(23-14)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXKHVPJOLHROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(O2)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 3
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 4
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.